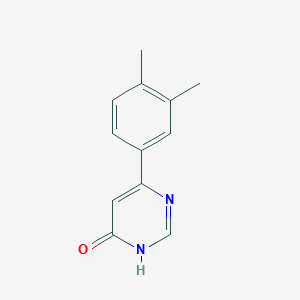
6-(3,4-Dimethylphenyl)pyrimidin-4-ol
Vue d'ensemble
Description
6-(3,4-Dimethylphenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C12H12N2O. It is a type of pyrimidine, which is a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines, which are related to the compound , has been reported in the literature . These compounds were synthesized under ultrasonic-assisted conditions using a Huisgen 1,3-dipolar cycloaddition reaction .Applications De Recherche Scientifique
Supramolecular Chemistry and Dimerization
Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding Ureidopyrimidones, including 6-phenylureidopyrimidones, demonstrate strong dimerization through hydrogen bonds. The study explores the dimerization constants and the coexistence of pyrimidin-4-ol form in derivatives like 6-phenyl-2-butylureidopyrimidone. This substance's dimerization and structural properties are crucial for designing supramolecular structures, indicating its potential in material science and nanotechnology (Beijer et al., 1998).
Chemical Synthesis and Characterization
Synthesis, Characterization, and Antimicrobial Activity of Novel Tetrazoles Clubbed with Pyrimidine The compound's derivatives, synthesized by reacting with various aromatic aldehydes and urea/thiourea, exhibit significant antimicrobial activity. This underscores the compound's role in pharmaceutical applications, particularly in developing new antimicrobial agents (Bhoge et al., 2021).
Biological and Pharmacological Potential
Design and Synthesis of Novel Pyrimidine Derivatives as Potent Anti-inflammatory and Analgesic Agents Derivatives of the compound have shown promising anti-inflammatory and analgesic activities, with the nature of the substituent playing a significant role. This highlights the potential pharmaceutical applications of these derivatives in developing new therapeutic agents (Muralidharan et al., 2019).
Molecular and Structural Analysis
Supramolecular Structures Constructed by Pyrimidin-4-yl Derivatives This study provides insights into the molecular and electronic structure of compounds related to 6-(3,4-Dimethylphenyl)pyrimidin-4-ol. The analysis of hydrogen bonding patterns and aromatic π-π stackings in the supramolecular structures contributes to our understanding of nucleic acid structures and their functions, indicating the compound's relevance in biochemistry and molecular biology (Cheng et al., 2011).
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10(5-9(8)2)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJOHZFFWKZVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethylphenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)
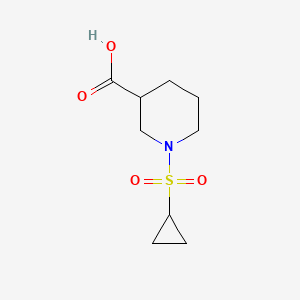
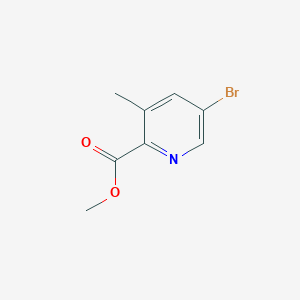
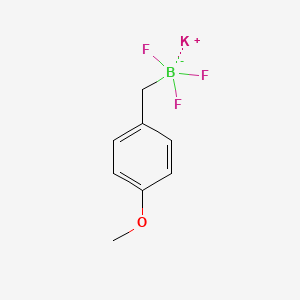


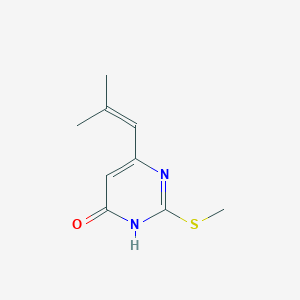

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
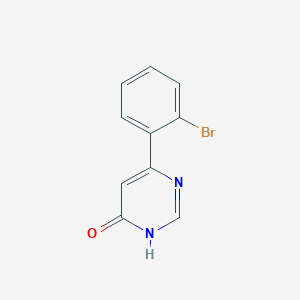

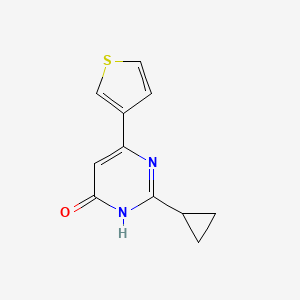
![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)